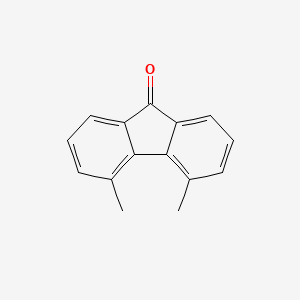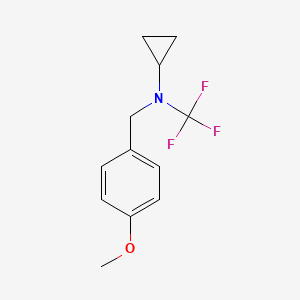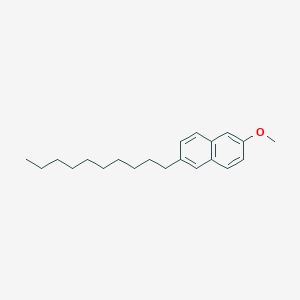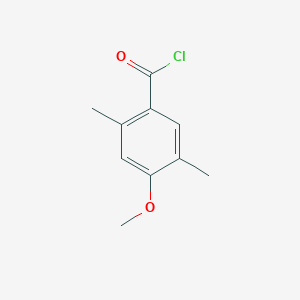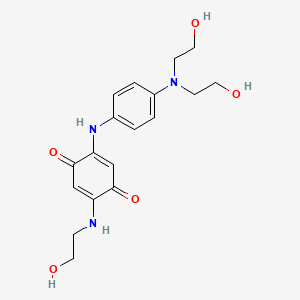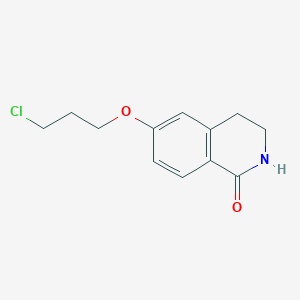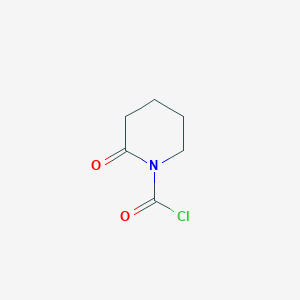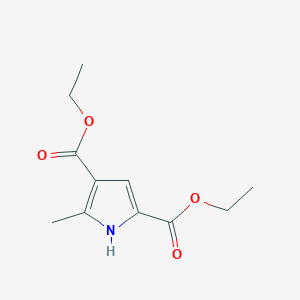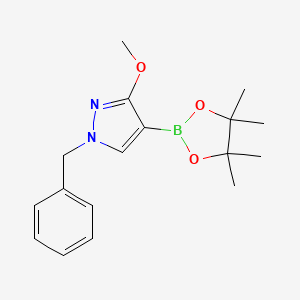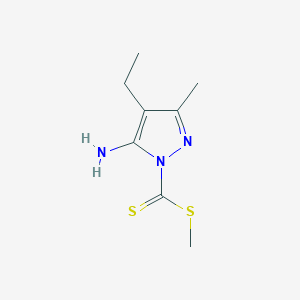
Methyl 4-ethyl-5-imino-3-methyl-2,5-dihydro-1H-pyrazole-1-carbodithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-ethyl-5-imino-3-methyl-2,5-dihydro-1H-pyrazole-1-carbodithioate is a heterocyclic compound with a unique structure that includes a pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-ethyl-5-imino-3-methyl-2,5-dihydro-1H-pyrazole-1-carbodithioate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-ethyl-3-methyl-1H-pyrazole-5-carbaldehyde with methyl isothiocyanate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-ethyl-5-imino-3-methyl-2,5-dihydro-1H-pyrazole-1-carbodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbodithioate group can be replaced by other nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Amines, alcohols; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced derivatives with altered functional groups
Substitution: Substituted pyrazole derivatives
Aplicaciones Científicas De Investigación
Methyl 4-ethyl-5-imino-3-methyl-2,5-dihydro-1H-pyrazole-1-carbodithioate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of novel materials and catalysts for various industrial processes.
Mecanismo De Acción
The mechanism of action of Methyl 4-ethyl-5-imino-3-methyl-2,5-dihydro-1H-pyrazole-1-carbodithioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the interactions at the molecular level .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 4-ethyl-5-imino-3-methyl-2,5-dihydro-1H-pyrazole-1-carbodithioate
- 1H-Pyrazole-1-carbodithioic acid, 4-ethyl-2,5-dihydro-5-imino-3-methyl-, methyl ester
- 3 (5)-Aminopyrazoles
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the carbodithioate group. This structural feature imparts distinct chemical reactivity and potential biological activities compared to other similar compounds .
Propiedades
Fórmula molecular |
C8H13N3S2 |
|---|---|
Peso molecular |
215.3 g/mol |
Nombre IUPAC |
methyl 5-amino-4-ethyl-3-methylpyrazole-1-carbodithioate |
InChI |
InChI=1S/C8H13N3S2/c1-4-6-5(2)10-11(7(6)9)8(12)13-3/h4,9H2,1-3H3 |
Clave InChI |
SQEOZVPQRGRZFA-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(N(N=C1C)C(=S)SC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


